molecular formula C15H18N2 B2617640 2-(4-(tert-Butyl)phenyl)pyridin-3-amine CAS No. 1368645-61-7

2-(4-(tert-Butyl)phenyl)pyridin-3-amine

Cat. No. B2617640
CAS RN: 1368645-61-7
M. Wt: 226.323
InChI Key: UIUCWHHZIWITCM-UHFFFAOYSA-N
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Description

“2-(4-(tert-Butyl)phenyl)pyridin-3-amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-(tert-Butyl)phenyl)pyridin-3-amine in lab experiments include its potent inhibitory effects on BTK activity, its favorable pharmacokinetic profile, and its potential as a therapeutic agent for the treatment of autoimmune diseases and B cell malignancies. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several potential future directions for research on 2-(4-(tert-Butyl)phenyl)pyridin-3-amine. One direction is the development of this compound as a therapeutic agent for the treatment of autoimmune diseases and B cell malignancies. Another direction is the investigation of the potential synergistic effects of this compound with other therapeutic agents, such as monoclonal antibodies or other kinase inhibitors. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 2-(4-(tert-Butyl)phenyl)pyridin-3-amine involves a multi-step process that begins with the reaction of 2-bromo-4-(tert-butyl)pyridine with 4-aminobenzenesulfonamide to form the intermediate this compound. This intermediate is then treated with a series of reagents to form the final product, this compound.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)pyridin-3-amine has been extensively studied in preclinical models of autoimmune diseases and B cell malignancies. In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the suppression of B cell activation and proliferation. This has led to the development of this compound as a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis, systemic lupus erythematosus, and B cell lymphomas.

properties

IUPAC Name

2-(4-tert-butylphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)14-13(16)5-4-10-17-14/h4-10H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUCWHHZIWITCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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